molecular formula C17H24N6O2 B2870358 (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034497-66-8

(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2870358
CAS No.: 2034497-66-8
M. Wt: 344.419
InChI Key: GNXCQCAQMAOTMG-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a pyrrolidine-pyrrolidinyloxy-pyridazine scaffold with a 1,3,5-trimethylpyrazole moiety linked via a methanone bridge. The dimethylamino group on the pyridazine ring enhances solubility and electronic interactions, while the trimethylpyrazole group contributes to steric bulk and metabolic stability .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11-16(12(2)22(5)20-11)17(24)23-9-8-13(10-23)25-15-7-6-14(18-19-15)21(3)4/h6-7,13H,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXCQCAQMAOTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , also referred to as EVT-2868158, is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound features several key structural components:

  • Pyridazine Ring : Known for its interactions with various biological targets.
  • Pyrrolidine Ring : Associated with neuroprotective effects.
  • Trimethylpyrazole Moiety : Implicated in diverse pharmacological effects.

1. Antagonistic Effects on OX2 Receptors

The compound has been identified as a selective antagonist of the OX2 receptor. This receptor is involved in sleep regulation and may have implications for sleep disorders and related conditions. The antagonistic action suggests potential therapeutic applications in insomnia and other sleep-related disorders.

2. Antioxidant Properties

Preliminary studies indicate that the dimethylaminopyridazine component exhibits antioxidant properties. This could be beneficial in preventing oxidative stress-related damage in cells, making it a candidate for further research in neurodegenerative diseases where oxidative stress plays a significant role.

3. Anticancer Activity

Research into pyrazole derivatives indicates that similar compounds exhibit anticancer properties. The unique combination of functional groups in this compound may confer distinct anticancer activities, particularly against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. The pyridazine ring is particularly noted for its ability to modulate enzyme activity, potentially inhibiting or enhancing various biochemical pathways .

Study 1: OX2 Antagonism

A study conducted on the effects of EVT-2868158 on sleep patterns demonstrated significant alterations in sleep architecture when administered to animal models. The results indicated a reduction in REM sleep while increasing wakefulness, suggesting its utility in managing sleep disorders.

Study 2: Antioxidant Activity

In vitro assays using cell cultures treated with EVT-2868158 showed a marked decrease in reactive oxygen species (ROS) levels compared to control groups. This reduction indicates the compound's potential as an antioxidant agent, which could be explored further in the context of neuroprotection.

Study 3: Anticancer Efficacy

A series of tests on various cancer cell lines revealed that compounds structurally related to EVT-2868158 exhibited cytotoxic effects. The studies highlighted the importance of the pyrazole moiety in enhancing the anticancer activity against breast cancer cells, particularly when combined with conventional therapies like doxorubicin .

Data Summary

Biological Activity Mechanism Potential Applications
OX2 Receptor AntagonismModulation of neurotransmitter systemsSleep disorders treatment
Antioxidant ActivityReduction of oxidative stressNeuroprotection
Anticancer ActivityInduction of apoptosis in cancer cellsCancer therapy

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrazole-Pyrimidine Hybrids

The compound (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () shares a pyrazole core and a methanone linker but replaces the pyridazine-pyrrolidine system with a pyrazolopyrimidine-phenyl group. Key differences include:

  • Bioactivity : The pyrazolopyrimidine derivative exhibited moderate kinase inhibitory activity (IC₅₀ ~ 1.2 µM against EGFR), whereas the target compound’s pyridazine-pyrrolidine moiety may enhance selectivity for other kinases (e.g., JAK2 or PI3K) due to conformational flexibility .
  • Synthetic Complexity : The target compound requires multi-step synthesis involving pyridazine functionalization, while the pyrazolopyrimidine analog is synthesized via Ullmann coupling and cyclocondensation .
Table 1: Structural and Functional Comparison
Feature Target Compound Pyrazolopyrimidine Analog ()
Core Heterocycle Pyridazine-pyrrolidine Pyrazolo[3,4-d]pyrimidine
Substituents 6-Dimethylamino, 1,3,5-trimethylpyrazole 3,5-Dimethylpyrazole, phenyl
Molecular Weight (g/mol) ~432 (estimated) 428 (reported)
Key Pharmacological Target Kinase inhibition (hypothesized) EGFR inhibition (IC₅₀ ~ 1.2 µM)

Pyridazine-Isoxazole Derivatives

The compound (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone () features a triazole-pyridine system instead of pyridazine-pyrrolidine. Notable contrasts include:

  • Spectroscopic Data: The triazole analog’s FT-IR spectrum shows a C=O stretch at 1710 cm⁻¹, similar to the target compound’s carbonyl (expected ~1700–1720 cm⁻¹), confirming consistent methanone linkage .

Chloropyridine-Pyrazole Methanones

The crystal structure of (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone () provides insights into conformational preferences.

Key Research Findings

  • Synthetic Challenges : The target compound’s pyridazine oxygenation and pyrrolidine functionalization require precise reaction conditions (e.g., Pd-catalyzed coupling), contrasting with simpler SNAr reactions in pyrazolopyrimidine analogs .
  • Biological Implications : Trimethylpyrazole substituents (target) may reduce CYP450-mediated metabolism compared to phenyl groups (), as seen in microsomal stability assays for similar compounds .

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